molecular formula C10H12ClNO3S B4969997 [(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine

[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B4969997
M. Wt: 261.73 g/mol
InChI Key: LWQRKUSMRSZIRJ-UHFFFAOYSA-N
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Description

[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound that features a sulfonyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The prop-2-enylamine moiety may also interact with other molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Chloro-3-methoxyphenyl)sulfonyl]methylamine: Similar structure but with a methyl group instead of a prop-2-enyl group.

    [(4-Chloro-3-methoxyphenyl)sulfonyl]ethylamine: Contains an ethyl group instead of a prop-2-enyl group.

    [(4-Chloro-3-methoxyphenyl)sulfonyl]butylamine: Features a butyl group instead of a prop-2-enyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-3-methoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h3-5,7,12H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQRKUSMRSZIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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